molecular formula C21H21N3O6S B2437349 1-morpholino-2-(3-((4-nitrobenzyl)sulfonyl)-1H-indol-1-yl)ethanone CAS No. 894013-39-9

1-morpholino-2-(3-((4-nitrobenzyl)sulfonyl)-1H-indol-1-yl)ethanone

Cat. No. B2437349
CAS RN: 894013-39-9
M. Wt: 443.47
InChI Key: FVAXXNRTCIAFNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-morpholino-2-(3-((4-nitrobenzyl)sulfonyl)-1H-indol-1-yl)ethanone, also known as NSC 745887, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in cancer research. This compound belongs to the class of indole-based compounds and is known to possess anti-cancer properties.

Scientific Research Applications

Antimicrobial and Antifungal Properties

Research on arylsulfonamide-based quinolines has demonstrated that these compounds possess significant antimicrobial and antifungal properties. One study highlighted that certain compounds in this class showed excellent antibacterial activity against various bacterial strains, including Klebsiella planticola, and notable antifungal activity against Aspergillus niger and other fungi. The compounds also exhibited potent antioxidant activities, indicating their potential as therapeutic agents in treating infections and managing oxidative stress (Kumar & Vijayakumar, 2017).

Anticancer Properties

In the realm of cancer research, certain morpholino-based compounds have shown promise as intermediates in the synthesis of biologically active compounds, including potential anticancer drugs. For instance, 3-morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one has been identified as a significant intermediate for the synthesis of various small molecule inhibitors with potential anticancer activity. This compound and its derivatives have shown biological activity, underlining the importance of its synthesis and derivative formation in cancer research (Wang et al., 2016).

Antibacterial Activity

A study on novel synthesized pyrazole derivatives revealed that these compounds, especially those with electron-withdrawing and electron-donating substitutions, exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. This indicates the potential of these compounds, including those with morpholino groups, in developing new antibacterial agents (Khumar et al., 2018).

Antimicrobial Activity Against Tuberculosis

Compounds such as 3-heteroarylthioquinoline derivatives have been synthesized and evaluated for their antimicrobial activity against Mycobacterium tuberculosis. Some of these compounds have demonstrated significant activity against tuberculosis strains, indicating their potential in developing new treatments for this disease. The cytotoxic effects of these compounds were also evaluated to ensure their safety for use (Chitra et al., 2011).

Anti-inflammatory Activity

In the field of inflammation research, certain morpholino-based thiophene derivatives have shown notable anti-inflammatory activity. These compounds were tested in animal models, and some exhibited activity comparable to or even better than standard anti-inflammatory drugs. This highlights their potential as new anti-inflammatory agents (Helal et al., 2015).

properties

IUPAC Name

1-morpholin-4-yl-2-[3-[(4-nitrophenyl)methylsulfonyl]indol-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O6S/c25-21(22-9-11-30-12-10-22)14-23-13-20(18-3-1-2-4-19(18)23)31(28,29)15-16-5-7-17(8-6-16)24(26)27/h1-8,13H,9-12,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVAXXNRTCIAFNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-morpholino-2-(3-((4-nitrobenzyl)sulfonyl)-1H-indol-1-yl)ethanone

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